molecular formula C23H25N9O B608459 Lanraplenib CAS No. 1800046-95-0

Lanraplenib

货号: B608459
CAS 编号: 1800046-95-0
分子量: 443.5 g/mol
InChI 键: XCIGZBVOUQVIPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

兰拉普雷尼布是一种新型的选择性口服脾酪氨酸激酶抑制剂。它通过调节免疫细胞信号通路,在治疗自身免疫性疾病和某些类型的癌症方面显示出希望。 兰拉普雷尼布在治疗系统性红斑狼疮和急性髓系白血病方面尤其引人注目 .

作用机制

兰拉普雷尼布通过选择性抑制脾酪氨酸激酶发挥作用,脾酪氨酸激酶是一种参与免疫细胞信号传导的非受体酪氨酸激酶。通过阻断脾酪氨酸激酶的活性,兰拉普雷尼布会破坏导致免疫细胞活化、增殖和存活的信号通路。 这种抑制有助于减少系统性红斑狼疮和急性髓系白血病等疾病中的炎症和免疫介导的损伤 .

生化分析

Biochemical Properties

Lanraplenib interacts with the SYK enzyme, a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . This compound inhibits SYK activity in platelets via the glycoprotein VI (GPVI) receptor without prolonging bleeding time in monkeys or humans .

Cellular Effects

In human B cells in vitro, this compound inhibits B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . This suggests that this compound has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of SYK . This inhibition blocks the progression of disease pathogenesis, such as lupus nephritis .

Temporal Effects in Laboratory Settings

Treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The specific dosage effects of this compound in animal models are not mentioned in the available literature. It is known that treatment with this compound improved overall survival in NZB/W mice, a model of lupus nephritis .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. As a SYK inhibitor, this compound likely interacts with enzymes and cofactors involved in immunoreceptor signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not mentioned in the available literature. As an orally active drug, this compound is likely absorbed in the gastrointestinal tract and distributed throughout the body .

Subcellular Localization

The subcellular localization of this compound is not mentioned in the available literature. As a SYK inhibitor, this compound likely acts in the cytoplasm where SYK is located .

准备方法

合成路线和反应条件

兰拉普雷尼布的合成涉及多个步骤,包括形成其核心结构以及随后的功能化。具体的合成路线和反应条件是专有的,未在公开中详细披露。 它通常涉及使用先进的有机合成技术以确保高纯度和高产率 .

工业生产方法

兰拉普雷尼布的工业生产可能涉及大规模的有机合成工艺,利用自动化反应器和严格的质量控制措施来保持一致性和有效性。 生产过程的设计是为了可扩展性和成本效益,确保该化合物可以以足以满足临床和商业用途的量生产 .

化学反应分析

反应类型

兰拉普雷尼布经历各种化学反应,包括:

常用试剂和条件

涉及兰拉普雷尼布的反应中常用的试剂包括氧化剂,例如过氧化氢,还原剂,例如硼氢化钠,以及各种催化剂,以促进取代反应。 这些反应的条件通常涉及控制温度和 pH 水平,以确保最佳反应速率和产物产率 .

形成的主要产物

从这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,兰拉普雷尼布的氧化可以产生各种氧化代谢物,而取代反应可以产生具有不同官能团的衍生物 .

科学研究应用

兰拉普雷尼布具有广泛的科学研究应用:

    化学: 它被用作模型化合物来研究脾酪氨酸激酶抑制对各种生化途径的影响。

    生物学: 兰拉普雷尼布用于研究以了解其对免疫细胞信号传导和功能的影响。

    医学: 它正在被研究以了解其在治疗自身免疫性疾病(如系统性红斑狼疮)和癌症(如急性髓系白血病)方面的治疗潜力。

    工业: 兰拉普雷尼布也被探索用于开发新的治疗剂和药物制剂 .

相似化合物的比较

兰拉普雷尼布与其他脾酪氨酸激酶抑制剂(如恩托斯普雷尼布和福斯他替尼)进行比较。虽然所有这些化合物都具有共同的作用机制,但兰拉普雷尼布因其增强的选择性和良好的药代动力学特性而引人注目。 这使其成为进一步开发和临床应用的有希望的候选药物 .

类似化合物的列表

属性

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGZBVOUQVIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800046-95-0
Record name Lanraplenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanraplenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LANRAPLENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate XVI (200 mg, 0.269 mmol) in DCM (2 ml) was added TFA (0.5 ml, 6.578 mmol). The reaction was stirred at rt for 16 h, saturated sodium bicarbonate was added, extracted with EtOAC and purified on silica gel, eluted with 5% MeOH/EtOAc, 20% MeOH/EtOAc. The desired fractions were combined and concentrated to provide the title compound 2. LCMS-ESI+ (m/z): [M+H]+: 444.2. 1H NMR (300 MHz d6-DMSO) δ: 9.5 (s, 1H), 8.588 (s, 1H), 8.47 (s, 1H), 8.12 (d, 1H), 7.95-7.92 (d, 2H), 7.88 (s, 1H), 7.62 (s, 1H), 6.99-6.96 (d, 2H), 6.46 (s, 2H), 4.57-4.53 (m, 2H), 4.48-4.44 (m, 2H), 3.43 (m, 1H), 3.15-3.12 (m, 4H), 2.41-2.38 (m, 4H).
Name
tert-butyl (6-(6-(bis(tert-butoxycarbonyl)amino)pyrazin-2-yl)imidazo[1,2-a]pyrazin-8-yl)(4-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)carbamate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。